Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is a significant metabolite of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of type 2 diabetes mellitus. This compound plays a crucial role in the pharmacological effects of Pioglitazone, which acts by modulating insulin sensitivity through the activation of peroxisome proliferator-activated receptor gamma. Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is classified as a glucuronide conjugate, representing a common metabolic pathway for many drugs, where glucuronic acid is added to enhance solubility and excretion.
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is derived from the metabolic processing of Pioglitazone in the liver, primarily mediated by enzymes such as UDP-glucuronosyltransferases. This compound is classified under the category of antihyperglycemic agents, specifically functioning as a selective agonist for peroxisome proliferator-activated receptor gamma. Its structural classification includes being a thiazolidinedione derivative with glucuronide functionality.
The synthesis of Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide can be approached through two main methods:
The molecular formula for Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide is , with a molecular weight of approximately 548.562 g/mol. The compound exhibits complex stereochemistry, as indicated by its IUPAC name:
The structural representation includes multiple functional groups including hydroxyl (-OH), ether (-O-), and thiazolidinedione moieties which contribute to its biological activity and solubility properties .
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide can undergo various chemical reactions typical of glucuronides:
These reactions can be facilitated by specific reagents such as potassium permanganate for oxidation or sodium borohydride for reduction. The products formed depend on the reaction conditions applied .
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide functions primarily through its interaction with peroxisome proliferator-activated receptor gamma. By activating this receptor in target tissues such as adipose tissue and skeletal muscle, it enhances insulin sensitivity and promotes glucose uptake while reducing hepatic glucose production. This mechanism leads to improved glucose homeostasis in individuals with type 2 diabetes mellitus .
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide exhibits several notable physical and chemical properties:
These properties are critical for understanding its stability, solubility in biological systems, and potential interactions with other compounds .
Hydroxy Pioglitazone (M-VII) beta-D-Glucuronide has several applications in scientific research:
Research continues to explore its efficacy and safety profile in various clinical settings related to diabetes management .
Pioglitazone, a thiazolidinedione-class antidiabetic agent, undergoes extensive hepatic metabolism to form active and inactive derivatives. Hydroxy Pioglitazone (M-VII) β-D-Glucuronide arises from the conjugation of the primary hydroxylated metabolite Hydroxy Pioglitazone (M-IV) with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, converts M-IV (C~19~H~20~N~2~O~4~S, MW 372.44 g/mol) into the more polar M-VII β-D-glucuronide (C~25~H~28~N~2~O~10~S, MW 548.56 g/mol) [2] [5] [7]. As a terminal metabolite, M-VII glucuronide facilitates renal excretion, thereby influencing the systemic exposure and clearance kinetics of pioglitazone's active moieties.
Metabolic Pathway Context:Pioglitazone metabolism involves cytochrome P450 (CYP)-mediated oxidation followed by glucuronidation. The primary bioactive metabolite Hydroxy Pioglitazone (M-IV) forms via CYP2C8-mediated hydroxylation. Subsequent UGT-mediated glucuronidation of M-IV generates M-VII β-D-glucuronide, which exhibits significantly reduced PPAR-γ receptor binding compared to pioglitazone and M-IV [1] [5] [9]. This biotransformation pathway modulates the net pharmacological activity of pioglitazone therapy.
Quantitative Significance:In human pharmacokinetic studies, M-IV circulates at plasma concentrations equal to or greater than the parent pioglitazone. While M-VII glucuronide itself is not pharmacologically active, its formation rate directly impacts the bioavailability of active species. Research indicates that >50% of administered pioglitazone is ultimately eliminated as glucuronidated metabolites, underscoring M-VII's role in governing drug disposition [3] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7